N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-3-(butyrylamino)benzamide
Overview
Description
N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-3-(butyrylamino)benzamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.14159610 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-3-(butyrylamino)benzamide and its derivatives have been explored for their anticancer potential. Microwave-assisted synthesis of thiadiazole and benzamide derivatives has demonstrated promising anticancer activity against several human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7) using the MTT assay method. The compounds exhibited comparable GI50 values to the standard drug Adriamycin, with specific compounds identified as potent anticancer agents. A molecular docking study predicted the mechanism of action, and ADMET properties were assessed to predict good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial Activity
The synthesis of 2-phenylamino-thiazole derivatives has shown significant antimicrobial activity against various bacterial and fungal strains. Notably, some molecules demonstrated more potent effects than reference drugs against pathogenic strains, particularly Gram-positive bacteria. This underscores the potential of thiadiazole-based compounds as novel antimicrobial agents (Bikobo et al., 2017).
Corrosion Inhibition
Research into benzothiazole derivatives, closely related to the thiadiazole ring in this compound, has shown these compounds to be effective corrosion inhibitors for carbon steel in acidic conditions. Electrochemical studies confirmed that these inhibitors provide high efficiency against steel corrosion, showcasing their potential in industrial applications (Hu et al., 2016).
Properties
IUPAC Name |
N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-3-(butanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-2-5-13(22)19-12-7-3-6-11(10-12)15(23)18-9-4-8-14-20-21-16(17)24-14/h3,6-7,10H,2,4-5,8-9H2,1H3,(H2,17,21)(H,18,23)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVXQJUBPKCPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCCC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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